molecular formula C12H7BrN2O B1604490 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 929000-84-0

1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B1604490
CAS No.: 929000-84-0
M. Wt: 275.1 g/mol
InChI Key: ZSGIAEGBKSAEGM-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that features a bromophenyl group attached to a dihydropyridine ring

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate and ammonium acetate under reflux conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions include pyridine derivatives, alcohol derivatives, and substituted phenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may enhance binding affinity to these targets, while the dihydropyridine ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile include:

    1-(4-Chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a chlorine atom instead of bromine.

    1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a fluorine atom instead of bromine.

    1-(4-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(4-bromophenyl)-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrN2O/c13-10-3-5-11(6-4-10)15-7-1-2-9(8-14)12(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGIAEGBKSAEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650372
Record name 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929000-84-0
Record name 1-(4-Bromophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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